Trimethyl(6-methylcyclohex-1-en-1-yl)silane
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Overview
Description
Trimethyl(6-methylcyclohex-1-en-1-yl)silane is a unique organosilicon compound with the molecular formula C10H20Si It is characterized by the presence of a trimethylsilyl group attached to a 6-methylcyclohex-1-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(6-methylcyclohex-1-en-1-yl)silane typically involves the reaction of 6-methylcyclohex-1-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether intermediate, which is then converted to the desired product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(6-methylcyclohex-1-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to its corresponding silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silane derivatives.
Substitution: Various functionalized silanes depending on the substituent introduced.
Scientific Research Applications
Trimethyl(6-methylcyclohex-1-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential role in modifying biological molecules and as a tool in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Trimethyl(6-methylcyclohex-1-en-1-yl)silane involves its ability to interact with various molecular targets through its reactive silyl group. The compound can form stable bonds with oxygen, nitrogen, and other heteroatoms, making it useful in modifying surfaces and creating new materials. The pathways involved include nucleophilic substitution and addition reactions, which allow the compound to exert its effects in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(phenoxy)silane
- Trimethyl(vinyloxy)silane
Uniqueness
Trimethyl(6-methylcyclohex-1-en-1-yl)silane is unique due to the presence of the 6-methylcyclohex-1-en-1-yl moiety, which imparts distinct steric and electronic properties compared to other trimethylsilyl compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
63031-68-5 |
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Molecular Formula |
C10H20Si |
Molecular Weight |
168.35 g/mol |
IUPAC Name |
trimethyl-(6-methylcyclohexen-1-yl)silane |
InChI |
InChI=1S/C10H20Si/c1-9-7-5-6-8-10(9)11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
TYTMQOHKNHZAAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC=C1[Si](C)(C)C |
Origin of Product |
United States |
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